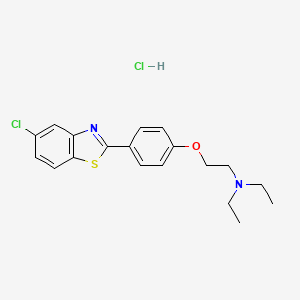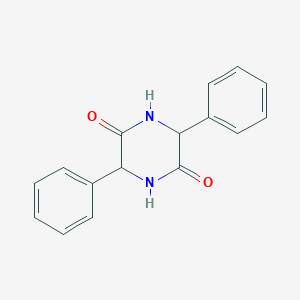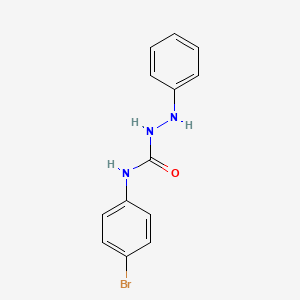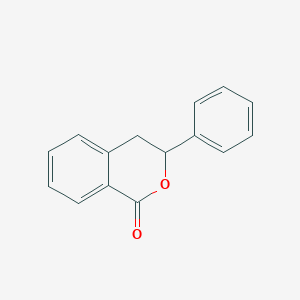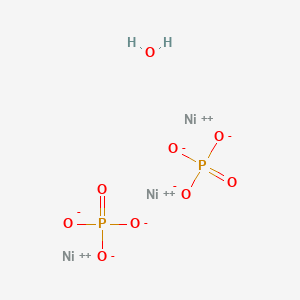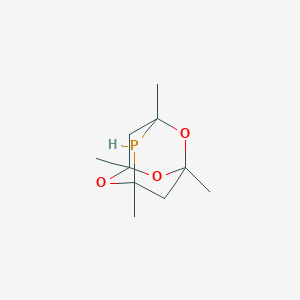
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Descripción general
Descripción
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is a unique organophosphorus compound characterized by its adamantane-like structure. This compound is notable for its stability and electron-poor nature, making it a valuable ligand in various catalytic processes .
Mecanismo De Acción
Target of Action
The primary targets of 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane are various metal complexes, including those of palladium, platinum, iridium, and rhodium . These complexes play a crucial role in various catalytic reactions.
Mode of Action
This compound acts as a ligand, binding to these metal complexes and influencing their catalytic activity . The compound forms complexes with these metals, resulting in changes to their reactivity and selectivity .
Biochemical Pathways
The compound is involved in the hydroformylation reaction pathway when it acts as a ligand for rhodium complexes . Hydroformylation is a crucial industrial process used to convert alkenes into aldehydes, which are important intermediates in the production of various chemicals .
Result of Action
The binding of this compound to metal complexes results in highly efficient catalysts . For example, rhodium complexes of this compound have been shown to be very efficient in hydroformylation reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to air and moisture , which could affect its stability and efficacy. Additionally, the rate and selectivity of reactions involving this compound can be affected by the type and concentration of acid used in the reaction .
Análisis Bioquímico
Biochemical Properties
It has been used as a ligand in the synthesis of complexes for hydroformylation catalysis This suggests that it may interact with certain enzymes or proteins involved in these reactions
Cellular Effects
Given its role in hydroformylation catalysis , it may influence cell function by affecting certain cellular processes related to this reaction
Molecular Mechanism
It is known to act as a ligand in the synthesis of complexes for hydroformylation catalysis , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane typically involves the acid-catalyzed addition of phosphine to appropriate β-diketones. The choice of acid (e.g., hydrochloric acid, phosphoric acid, or sulfuric acid) and its concentration significantly influence the rate and selectivity of the reaction . The general reaction conditions include:
Starting Materials: β-diketones and phosphine
Catalyst: Acid (HCl, H₃PO₄, or H₂SO₄)
Temperature: Room temperature to slightly elevated temperatures
Solvent: Dichloromethane or similar organic solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal complexes, such as palladium and rhodium, are frequently used in these reactions.
Major Products
Oxidation: Phosphine oxides
Substitution: Various organometallic complexes, depending on the metal and reaction conditions
Aplicaciones Científicas De Investigación
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is widely used in scientific research due to its unique properties:
Chemistry: As a ligand in hydroformylation catalysis and other catalytic processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- 1,3,5,7-Tetraethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is unique due to its specific adamantane-like structure and electron-poor nature, which confer high stability and reactivity in catalytic applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in hydroformylation and other catalytic processes .
Propiedades
IUPAC Name |
1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O3P/c1-7-5-9(3)13-8(2,11-7)6-10(4,12-7)14-9/h14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYQHWPNJZFRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159024 | |
| Record name | Phosphatrioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26088-25-5 | |
| Record name | 1,3,5,7-Tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26088-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphatrioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(E)-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]-4-hexadecoxybenzoic acid](/img/structure/B3336347.png)
![Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide](/img/structure/B3336353.png)
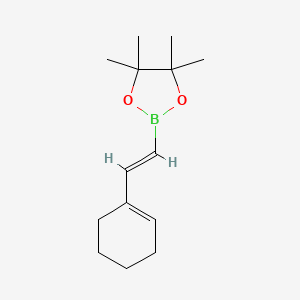
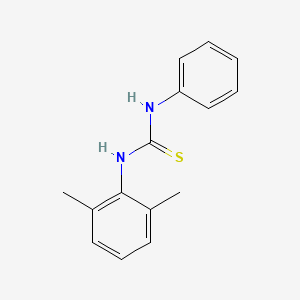
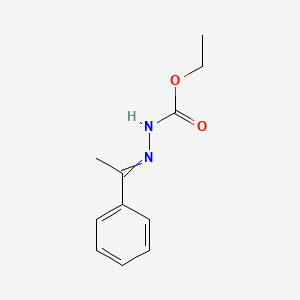
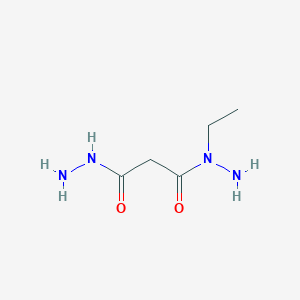
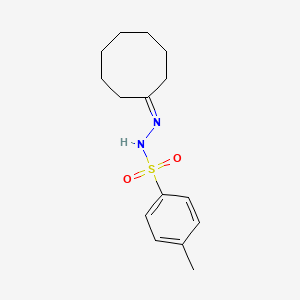
![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)
